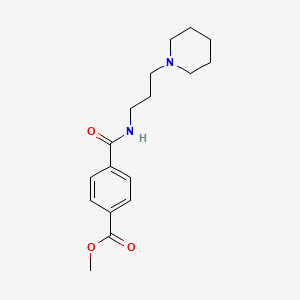
N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester
Cat. No. B8654250
Key on ui cas rn:
875711-05-0
M. Wt: 304.4 g/mol
InChI Key: WFNVHUZVNNXJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08008296B2
Procedure details


Triethylamine (250 mg, 2.5 mmol) and 3-piperidinopropylamine (284 mg, 2.0 mmol) are dissolved in CH2Cl2 (5 mL). Terephtalic acid monomethyl ester chloride (197 mg, 2.0 mmol) in 2.0 ml of CH2Cl2 is added to the mixture. The reaction mixture is stirred at room temperature for 2 h. The reaction is diluted with CH2Cl2 and washed with brine. The separated organic layer is dried over Na2SO4 and evaporated. The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH) to give 473 mg (78%) of the title compound. MS (APCI+) 305 (M+H)+.



Name
Terephtalic acid monomethyl ester chloride
Quantity
197 mg
Type
reactant
Reaction Step Two



Name
Yield
78%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[N:8]1([CH2:14][CH2:15][CH2:16][NH2:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[Cl-].[CH3:19][O:20][C:21](=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26](O)=[O:27])=[CH:24][CH:23]=1>C(Cl)Cl>[CH3:19][O:20][C:21](=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:17][CH2:16][CH2:15][CH2:14][N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:27])=[CH:24][CH:23]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
284 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)CCCN
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
Terephtalic acid monomethyl ester chloride
|
|
Quantity
|
197 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The separated organic layer is dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC=C(C(=O)NCCCN2CCCCC2)C=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 473 mg | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
